2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by its multifaceted chemical structure comprising thiazole, pyrrole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions that integrate various organic chemistry techniques. Common starting materials might include precursor compounds containing thiazole and pyrrole rings, which undergo sequential functional group modifications to yield the desired compound. Reaction conditions such as temperature, solvents, and catalysts are meticulously controlled to optimize yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound is streamlined for efficiency and cost-effectiveness. Large-scale synthesis often employs automated reactors and continuous flow processes to maintain consistency and reduce production time. The use of robust purification techniques, such as crystallization and chromatography, ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction may introduce oxygen atoms or remove hydrogen atoms, altering the compound's electronic structure.
Reduction: The compound can gain electrons or hydrogen atoms, often reducing carbonyl groups to alcohols.
Substitution: Halogenated positions on the pyridine ring are susceptible to nucleophilic substitution, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or thiourea under mild heating.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. Common products include hydroxyl derivatives, substituted pyridine compounds, and fully reduced versions of the original compound.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its structural analogs can be used in structure-activity relationship (SAR) studies.
Medicine: In medicinal chemistry, 2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine is explored as a lead compound for developing new therapeutic agents. Its potential targets include enzymes and receptors involved in various diseases.
Industry: The compound finds applications in the pharmaceutical industry as an intermediate in drug synthesis. It is also used in materials science for designing novel polymers and advanced materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. For instance, it may bind to the active site of an enzyme, inhibiting its activity and thereby affecting a biochemical pathway. The presence of trifluoromethyl and thiazole groups contributes to its binding affinity and specificity, enhancing its pharmacological profile.
Comparison with Similar Compounds
2-[5-(1,3-Benzothiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
2-[5-(1,3-Oxazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
2-[5-(1,3-Benzodioxol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine
Uniqueness: What sets 2-[5-(1,3-Thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine apart is the combination of its functional groups, which provide distinctive reactivity and biological activities. The trifluoromethyl group, in particular, enhances metabolic stability and membrane permeability, making it a valuable scaffold in drug design.
Properties
IUPAC Name |
2-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4S/c16-15(17,18)12-1-2-13(20-5-12)21-6-10-8-22(9-11(10)7-21)14-19-3-4-23-14/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSTWWBBEPUSEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C(F)(F)F)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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